3-chloro-4-(4H-3,4,7-triazadibenzo[cd,f]azulen-6-yl)phenol
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Overview
Description
Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-6-yl)- is a complex organic compound with the molecular formula C20H12ClN3O and a molecular weight of 345.78 g/mol . This compound is characterized by the presence of a phenol group, a chlorine atom, and a triazadibenzazulene moiety, making it a unique structure in the realm of organic chemistry .
Preparation Methods
The synthesis of Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-6-yl)- involves multiple steps, typically starting with the preparation of the triazadibenzazulene core. This core is then functionalized with a phenol group and a chlorine atom under specific reaction conditions. The exact synthetic routes and industrial production methods are proprietary and may vary depending on the desired purity and yield .
Chemical Reactions Analysis
Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-6-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-6-yl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-6-yl)- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the triazadibenzazulene moiety can intercalate with DNA, leading to potential anticancer effects . The chlorine atom may also play a role in modulating the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-6-yl)- can be compared with other similar compounds, such as:
- Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-5-yl)-
- Phenol, 3-chloro-4-(4H-3,4,7-triazadibenz[cd,f]azulen-7-yl)-
These compounds share a similar core structure but differ in the position of the functional groups, which can significantly affect their chemical properties and biological activities .
Properties
Molecular Formula |
C20H12ClN3O |
---|---|
Molecular Weight |
345.8 g/mol |
IUPAC Name |
3-chloro-4-(8,12,14-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(17),2,4,6,8,10,12,15-octaen-9-yl)phenol |
InChI |
InChI=1S/C20H12ClN3O/c21-16-9-11(25)5-6-14(16)19-15-10-23-20-18(15)13(7-8-22-20)12-3-1-2-4-17(12)24-19/h1-10,25H,(H,22,23) |
InChI Key |
JBHMPWHPXOOFNL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C(=CN=C4NC=C3)C(=N2)C5=C(C=C(C=C5)O)Cl |
Origin of Product |
United States |
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